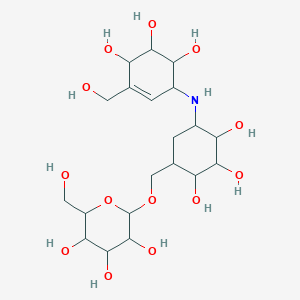
Validamycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Validamycin D is a complex organic compound with the molecular formula C20H35NO13 This compound is known for its intricate structure, which includes multiple hydroxyl groups and a hexopyranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Validamycin D typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the cyclohexenylamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry and functional group placement. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Validamycin D can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Validamycin D is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology
In biology, this compound is studied for its potential role in cellular processes and metabolic pathways. Its structure allows it to interact with various enzymes and proteins, making it a valuable tool for biochemical research .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases related to metabolic disorders or oxidative stress .
Industry
In industry, this compound is used in the development of new materials and products. Its unique structure and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and specialty chemicals .
Mechanism of Action
The mechanism of action of Validamycin D involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and function. This can lead to various biological effects, such as changes in metabolic pathways or cellular signaling .
Comparison with Similar Compounds
Similar Compounds
D-chiro-Inositol: A similar compound with a cyclohexenylamine moiety and multiple hydroxyl groups.
Validamycin D: Another compound with a hexopyranoside structure and similar functional groups.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a highly versatile compound with unique properties and applications .
Properties
CAS No. |
148523-91-5 |
|---|---|
Molecular Formula |
C20H35NO13 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2 |
InChI Key |
DZOSEJASWWCMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















